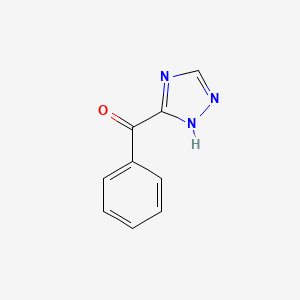

3-benzoyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzoyl-4H-1,2,4-triazole (BT) is an organic compound that belongs to a class of compounds known as triazoles. Triazoles are nitrogen-containing heterocyclic compounds with three nitrogen atoms in a cyclic structure. BT is a colorless solid that has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic synthesis. The purpose of

Applications De Recherche Scientifique

Anticancer Activity: Researchers have explored 3-benzoyl-4H-1,2,4-triazole derivatives as potential anticancer agents. These compounds exhibit promising activity against cancer cells, making them valuable candidates for drug discovery .

Antimicrobial Properties: The N–C–S linkage in the 1,2,4-triazole scaffold contributes to its antimicrobial activity. Several medicines, including Fluconazole and Anastrozole, contain the 1,2,4-triazole group and are widely used .

Anti-inflammatory and Antioxidant Effects: 1,2,4-triazoles have demonstrated anti-inflammatory and antioxidant properties. Their potential in managing inflammatory conditions and oxidative stress makes them relevant for pharmaceutical research .

Agrochemical Applications

3-benzoyl-4H-1,2,4-triazole derivatives have found applications in agrochemistry:

- Pesticides and Fungicides : Researchers have investigated these compounds as potential pesticides and fungicides due to their unique structure and biological activity .

Materials Sciences

The 1,2,4-triazole scaffold has relevance in materials science:

- Organic Catalysts : 1,2,4-triazoles can serve as organic catalysts in various reactions. Their ability to participate in hydrogen bonding and dipole interactions makes them valuable in catalysis .

Other Applications

Beyond the fields mentioned above, 3-benzoyl-4H-1,2,4-triazole has been studied for:

Mécanisme D'action

Target of Action

The primary targets of 3-benzoyl-4H-1,2,4-triazole are the topoisomerase IV enzyme and the COVID-19 main protease . These enzymes play crucial roles in DNA replication and viral replication, respectively .

Mode of Action

3-Benzoyl-4H-1,2,4-triazole interacts with its targets through hydrogen-bonding and dipole interactions . The compound’s electron richness and aromaticity enable it to bind with a wide range of biomacromolecules . The binding affinities of 3-benzoyl-4H-1,2,4-triazole with topoisomerase IV enzyme and with COVID-19 main protease are ranging from −10.0 to −11.0 kcal/mol and −8.2 to −9.3 kcal/mol , respectively .

Biochemical Pathways

The interaction of 3-benzoyl-4H-1,2,4-triazole with its targets affects the DNA replication pathway and the viral replication pathway . By inhibiting these pathways, the compound can exert antimicrobial and antiviral effects .

Result of Action

The molecular and cellular effects of 3-benzoyl-4H-1,2,4-triazole’s action include the inhibition of microbial growth and the potential inhibition of SARS-CoV-2 virus . The compound has demonstrated remarkable antimicrobial and antioxidant activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-benzoyl-4H-1,2,4-triazole. For instance, storage temperature can affect the stability of the compound

Propriétés

IUPAC Name |

phenyl(1H-1,2,4-triazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXBPSDPZBUVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-ethoxybenzamide](/img/structure/B2807258.png)

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)

![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)

![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)

![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2807276.png)

![7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2807279.png)